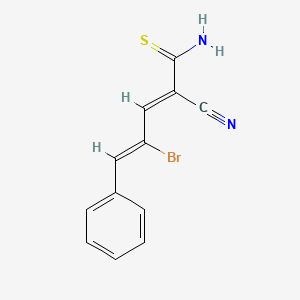
(2E,4Z)-4-bromo-2-cyano-5-phenylpenta-2,4-dienethioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E,4Z)-4-bromo-2-cyano-5-phenylpenta-2,4-dienethioamide is a synthetic compound that belongs to the class of thioamides. This compound has gained attention in scientific research due to its potential applications in various fields such as medicinal chemistry, biochemistry, and materials science.
Wirkmechanismus
The mechanism of action of (2E,4Z)-4-bromo-2-cyano-5-phenylpenta-2,4-dienethioamide is not fully understood. However, several studies have suggested that this compound exerts its biological activity by interacting with specific cellular targets. For example, it has been reported to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. Inhibition of this enzyme can lead to DNA damage and cell death. Additionally, this compound has been reported to inhibit the activity of the enzyme reverse transcriptase, which is essential for the replication of HIV-1.
Biochemical and Physiological Effects:
(2E,4Z)-4-bromo-2-cyano-5-phenylpenta-2,4-dienethioamide has been shown to exhibit several biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells by activating caspase enzymes, which are involved in the process of programmed cell death. Furthermore, this compound has been shown to inhibit the growth of cancer cells by arresting the cell cycle at the G2/M phase. In addition, it has been reported to inhibit the replication of HIV-1 by inhibiting reverse transcriptase activity.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (2E,4Z)-4-bromo-2-cyano-5-phenylpenta-2,4-dienethioamide in lab experiments include its potential applications in medicinal chemistry, biochemistry, and materials science. This compound has been shown to exhibit anticancer, antiviral, and antibacterial activities, making it a promising candidate for the development of new drugs. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
Several future directions for the research on (2E,4Z)-4-bromo-2-cyano-5-phenylpenta-2,4-dienethioamide can be identified. First, further studies are needed to fully understand the mechanism of action of this compound. Second, the potential applications of this compound in materials science should be explored. Third, more studies are needed to investigate the toxicity and safety of this compound. Fourth, the potential of this compound as a drug candidate for the treatment of viral infections should be further investigated. Finally, the development of new synthetic methods for the preparation of this compound should be explored to improve its yield and purity.
Synthesemethoden
The synthesis of (2E,4Z)-4-bromo-2-cyano-5-phenylpenta-2,4-dienethioamide involves the reaction of 4-bromo-2-cyano-5-phenylpenta-2,4-dienethiol with an appropriate reagent such as bromine or iodine. This reaction leads to the formation of the desired product in good yields. The synthesis of this compound has been reported in several scientific research articles.
Wissenschaftliche Forschungsanwendungen
(2E,4Z)-4-bromo-2-cyano-5-phenylpenta-2,4-dienethioamide has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit anticancer, antiviral, and antibacterial activities. Several studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been reported to exhibit antiviral activity against HIV-1 and herpes simplex virus type 1. Furthermore, this compound has shown antibacterial activity against gram-positive bacteria such as Staphylococcus aureus.
Eigenschaften
IUPAC Name |
(2E,4Z)-4-bromo-2-cyano-5-phenylpenta-2,4-dienethioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2S/c13-11(7-10(8-14)12(15)16)6-9-4-2-1-3-5-9/h1-7H,(H2,15,16)/b10-7+,11-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVWCVMUWJFDFBC-SJUGDSPGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C=C(C#N)C(=S)N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(/C=C(\C#N)/C(=S)N)\Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E,4Z)-4-bromo-2-cyano-5-phenylpenta-2,4-dienethioamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



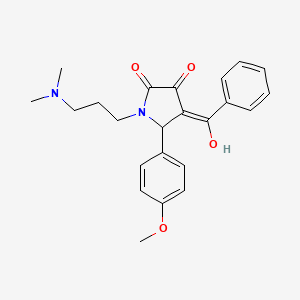
![1,3,5-Trimethyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]pyrazole-4-sulfonamide](/img/structure/B2692453.png)
![2-[[3-(5-Methyl-2-furanyl)-1-oxopropyl]amino]benzene-1,4-dicarboxylic acid dimethyl ester](/img/structure/B2692455.png)
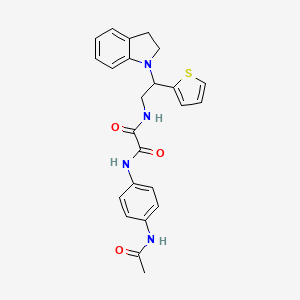
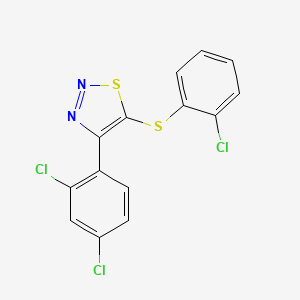
![2-(3-(4-benzylpiperazin-1-yl)-3-oxopropyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2692459.png)
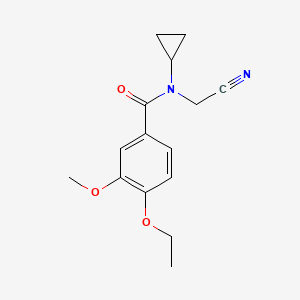
![N~6~-(3,5-difluorobenzyl)-N~6~-(3,4-difluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2692463.png)

![(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(3-(pyridin-2-yloxy)phenyl)methanone](/img/structure/B2692467.png)

![5-[(3-chlorophenyl)sulfanyl]-N-(4-fluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2692471.png)